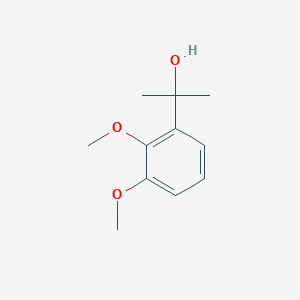

2-(2,3-Dimethoxyphenyl)propan-2-ol

説明

2-(2,3-Dimethoxyphenyl)propan-2-ol is a chemical compound that features prominently in various chemical studies due to its unique structure and potential applications. While direct studies on this exact compound are limited, related research provides insights into similar compounds, offering a proxy understanding of its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of compounds similar to 2-(2,3-Dimethoxyphenyl)propan-2-ol often involves asymmetric reactions, key among them being asymmetric dihydroxylation. For instance, the asymmetric synthesis of a related neolignan utilizes AD-mix-β for preparing chiral threo-glycerol derivatives, highlighting a method that could potentially apply to the synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol (Ding et al., 2011).

Molecular Structure Analysis

Studies on similar compounds have employed techniques like FT-IR, FT-Raman, and single-crystal X-ray diffraction for structure characterization. For example, a compound with a close structure was analyzed through these methods, providing insights into its molecular geometry and confirming its crystal system, which may offer parallels to understanding 2-(2,3-Dimethoxyphenyl)propan-2-ol's structure (Kumar et al., 2016).

Chemical Reactions and Properties

The reactivity and interaction patterns of compounds structurally akin to 2-(2,3-Dimethoxyphenyl)propan-2-ol, such as their ability to form hydrogen bonds and undergo specific reactions, are pivotal. For instance, the conformational analysis of related derivatives in different environments reveals substantial interactions like hydrogen bonding, which plays a crucial role in determining the compound's chemical behavior (Nitek et al., 2020).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline form, can be inferred from related studies. For instance, the synthesis and characterization of closely related compounds provide valuable data on their crystalline structure and stability, which are essential for understanding 2-(2,3-Dimethoxyphenyl)propan-2-ol's physical characteristics (Salian et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and potential for forming derivatives, are crucial. For example, the study of beta-adrenoceptor blocking agents, including derivatives with structural similarities, provides insights into the chemical properties that could be relevant to 2-(2,3-Dimethoxyphenyl)propan-2-ol, highlighting its interaction with biological receptors (Rzeszotarski et al., 1979).

科学的研究の応用

Biodiesel Production : Modi et al. (2006) reported that propan-2-ol can effectively convert crude oils from jatropha, karanj, and sunflower into biodiesel, with reusability maintained over 12 cycles. This highlights its potential in sustainable biofuel production (Modi et al., 2006).

Corrosion Inhibition : Chafiq et al. (2020) discovered that derivatives of propan-2-ol, specifically 2-MPOD and 3-MPOD, effectively inhibit mild steel corrosion in acidic environments, offering environmentally friendly protection for steel in such conditions (Chafiq et al., 2020).

Polymerization Initiators : Rosspeintner et al. (2009) found that DPD and its derivatives, including propan-2-ol-related compounds, are efficient initiators for two-photon-induced radical polymerizations, due to their planar geometry and analogous reaction pathway to benzophenone (Rosspeintner et al., 2009).

Anticonvulsant Activity : Thirumurugan et al. (2006) showed that N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone exhibits significant anticonvulsant activity in mice without neurotoxicity, comparable to clobazam in elevating GABA levels (Thirumurugan et al., 2006).

Antifungal Applications : Lima-Neto et al. (2012) found that certain triazole derivatives of propan-2-ol exhibit strong antifungal properties against Candida strains, suggesting potential pharmaceutical applications (Lima-Neto et al., 2012).

Catalysis in Organic Synthesis : Wada et al. (1999) reported that 1,8-dimethoxy-9-phenylxanthen-9-ol, a related compound, shows higher basicity and reactivity than similar compounds, suggesting its potential as a catalyst in organic synthesis (Wada et al., 1999).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

2-(2,3-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHYYRNYYWZERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=CC=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303637 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethoxyphenyl)propan-2-ol | |

CAS RN |

153390-68-2 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

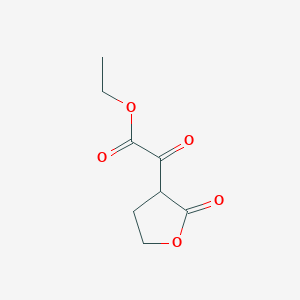

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)

![1-[4-Fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B48874.png)

![[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)